3-Fluoro-2-(methylsulphonyl)benzyl alcohol 3-Fluoro-2-(methylsulphonyl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17242604
InChI: InChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C8H9FO3S
Molecular Weight: 204.22 g/mol

3-Fluoro-2-(methylsulphonyl)benzyl alcohol

CAS No.:

Cat. No.: VC17242604

Molecular Formula: C8H9FO3S

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(methylsulphonyl)benzyl alcohol -

Specification

Molecular Formula C8H9FO3S
Molecular Weight 204.22 g/mol
IUPAC Name (3-fluoro-2-methylsulfonylphenyl)methanol
Standard InChI InChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
Standard InChI Key PHRPOLXJEGDTOR-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(C=CC=C1F)CO

Introduction

Structural and Physicochemical Properties

The molecular formula of 3-fluoro-2-(methylsulphonyl)benzyl alcohol is C₈H₉FO₃S, with a molecular weight of 204.22 g/mol. Its structure combines a benzyl alcohol framework with substituents that influence its electronic and steric properties:

  • Fluorine at the 3-position enhances electronegativity and metabolic stability .

  • Methylsulphonyl (-SO₂CH₃) at the 2-position introduces strong electron-withdrawing effects, impacting reactivity and solubility .

Table 1: Predicted Physicochemical Properties

PropertyValue
Density~1.4 g/cm³ (estimated)
Boiling Point~300°C (extrapolated)
LogP (Partition Coefficient)1.5–2.0 (calculated)
Water SolubilityLow (due to sulfonyl group)

The methylsulphonyl group significantly increases polarity compared to simpler fluorobenzyl alcohols like 3-fluorobenzyl alcohol (density: 1.2 g/cm³, boiling point: 204.5°C) . This group also confers resistance to enzymatic degradation, a trait valuable in pharmaceutical intermediates .

Synthetic Pathways and Optimization

General Synthesis Strategies

The compound can be synthesized via sulfonation of pre-fluorinated benzyl alcohols or fluorination of sulfonated precursors. A plausible route involves:

  • Sulfonation of 3-fluoro-2-methylbenzyl alcohol using chlorosulfonic acid to introduce the -SO₂Cl group.

  • Methylation with dimethyl sulfate to yield the methylsulphonyl derivative .

Key challenges include controlling regioselectivity and minimizing side reactions. For example, the patent EP1114809A1 highlights the use of phase-transfer catalysts and alkali conditions to improve yields in fluorobenzyl derivative syntheses .

Reaction Conditions and Yield Optimization

  • Temperature: 0–100°C to prevent decomposition .

  • Catalysts: Tribromo melamine enhances formylation/acetylation efficiency in analogous alcohols .

  • Purification: Distillation under reduced pressure (0.01–200 mmHg) isolates the product .

Applications in Pharmaceuticals and Agrochemicals

Pharmaceutical Intermediates

Fluorinated benzyl alcohols are pivotal in drug design. For instance:

  • Anticancer agents: Fluorine improves bioavailability, while sulfonyl groups enhance target binding .

  • Antibiotics: Methylsulphonyl derivatives resist hydrolysis in biological systems .

Agrochemical Uses

The compound’s stability under environmental conditions makes it suitable for:

  • Herbicides: Sulfonyl groups disrupt plant enzymatic pathways .

  • Fungicides: Fluorine increases membrane permeability .

ParameterValue
Flash Point>150°C (estimated)
ToxicityModerate (irritant)
Storage Conditions2–8°C, inert atmosphere

Safety protocols include using personal protective equipment (PPE) and ensuring adequate ventilation during synthesis .

Regulatory and Industrial Considerations

Regulatory Status

No specific regulations target this compound, but related fluorinated alcohols fall under:

  • REACH: Registration required for production >1 ton/year .

  • WGK Germany: Class 3 (highly hazardous to water) .

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